ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction with the tetrazole derivative.
Formation of the Piperazine Moiety: The piperazine ring is then attached to the phenyl-tetrazole intermediate through a nucleophilic substitution reaction.
Esterification: Finally, the esterification of the carboxylate group is achieved using ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate due to its bioisosteric properties.
Biological Studies: The compound is used in biological assays to study receptor-ligand interactions.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-tetrazolecarboxylate
- 1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
Uniqueness
Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is unique due to its combination of a tetrazole ring, phenyl group, and piperazine moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N6O3 |
---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
ethyl 4-[4-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N6O3/c1-3-25-16(24)21-10-8-20(9-11-21)15(23)13-4-6-14(7-5-13)22-12(2)17-18-19-22/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
OAONQIOHSAUAIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=NN=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.